molecular formula C9H5BrClNO B1384752 4-Bromo-8-chloroisoquinolin-1-ol CAS No. 2137784-18-8

4-Bromo-8-chloroisoquinolin-1-ol

Cat. No.: B1384752
CAS No.: 2137784-18-8
M. Wt: 258.5 g/mol
InChI Key: KWJUEWSFJJFVEI-UHFFFAOYSA-N
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Description

4-Bromo-8-chloroisoquinolin-1-ol is a chemical compound with the molecular formula C9H5BrClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and chlorine atoms at the 4th and 8th positions, respectively, and a hydroxyl group at the 1st position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-chloroisoquinolin-1-ol can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, the selective bromination of isoquinoline can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform . The chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-chloroisoquinolin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-8-chloroisoquinolin-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules and potential pharmaceutical agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-8-chloroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to biological molecules. The hydroxyl group at the 1st position can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloroisoquinolin-1-ol
  • 4-Bromo-8-chloro-1,2-dihydroisoquinolin-1-one

Uniqueness

4-Bromo-8-chloroisoquinolin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine and chlorine atoms at the 4th and 8th positions, respectively, along with the hydroxyl group at the 1st position, makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-8-chloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJUEWSFJJFVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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